5-Iodo-2-methyl-1H-benzo[D]imidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[d]imidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A specific synthesis method for closely related compounds employs a one-pot approach starting from α-methylene ketones and aldehydes using an iodine/DMSO catalytic system, highlighting the potential pathways for synthesizing 5-Iodo-2-methyl-1H-benzo[d]imidazole derivatives through modifications of these procedures (Jayram & Jeena, 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[d]imidazole, can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. Theoretical analysis using DFT calculations can provide insights into the electronic structure, including HOMO and LUMO energies, which are crucial for understanding the chemical reactivity and properties of these molecules. Studies on similar compounds have demonstrated the use of DFT to compare theoretical parameters with experimental data, offering a detailed understanding of the molecular structure (Pandey et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, leveraging their aromatic system and functional groups. The reactivity can be influenced by the presence of substituents on the benzimidazole ring. For instance, the reaction of benzimidazole derivatives with iodine can lead to the formation of novel organic salts and cyclic systems, as demonstrated in reactions forming benzimidazoisoquinolinium and benzimidazoisoindolinum cyclic systems (Matsumoto et al., 2016).
Scientific Research Applications
Medicinal Chemistry and Therapeutics
Benzimidazole and its derivatives, including compounds similar to 5-Iodo-2-methyl-1H-benzo[D]imidazole, are prominent in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The versatility of benzimidazole chemistry allows for the development of targeted therapies with potential for high efficacy and low toxicity. For example, mannich bases of benzimidazole derivatives have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, and anti-inflammatory activities, highlighting the compound's role in synthesizing new therapeutic agents (Vasuki et al., 2021).
Material Science and Corrosion Inhibition
In the realm of material science, derivatives of benzimidazole, which share structural similarities with 5-Iodo-2-methyl-1H-benzo[D]imidazole, have been studied for their corrosion inhibition properties. Specifically, tolyltriazole, a molecule closely related to benzimidazole compounds, has been effective in inhibiting the corrosion of copper, showcasing the potential of benzimidazole derivatives in protecting metals from corrosion in various environments (Walker, 1976).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of imidazole derivatives, including benzimidazole, have been extensively documented. These compounds exhibit a broad spectrum of action against various microbial and fungal pathogens, making them valuable in the development of new antimicrobial and antifungal agents. Such activities are crucial in addressing the growing challenge of antibiotic resistance and the need for novel therapeutic options (Emami et al., 2022).
DNA Interaction and Cellular Applications
Compounds like Hoechst 33258, which contains benzimidazole groups, bind to the minor groove of DNA, indicating the potential of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[D]imidazole, in cellular biology applications. These interactions can be harnessed for cellular staining, analysis of DNA content, and understanding DNA-protein interactions, providing a tool for research in genetics, molecular biology, and drug development (Issar & Kakkar, 2013).
Safety And Hazards
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
6-iodo-2-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGZXZDMMNTLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347388 | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-1H-benzo[D]imidazole | |
CAS RN |
2818-70-4 | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2818-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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